4-(aminomethyl)-N-(2-methoxyethyl)aniline
Overview
Description
4-(aminomethyl)-N-(2-methoxyethyl)aniline is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Alpha-Aminophosphonate Derivatives
A study by Ying-zi Xu et al. (2006) developed a method for synthesizing various alpha-aminophosphonate derivatives by treating substituted benzaldehydes and aniline with bis(2-methoxyethyl)- or bis(2-ethoxyethyl) phosphite. These derivatives exhibited moderate to good antiviral activity, showcasing the potential of 4-(aminomethyl)-N-(2-methoxyethyl)aniline in medicinal chemistry and pharmaceutical research Ying-zi Xu et al., 2006.
Photochemical Charge Separation
Research by S. Greenfield et al. (1996) involved the development of intramolecular triads with linear, rod-like structures that undergo efficient two-step electron transfer. This study highlights the application of aniline derivatives, similar in structure to this compound, in creating advanced materials for photochemical applications S. Greenfield et al., 1996.
Electrochemical and Electrochromic Behaviors
A study conducted by Li-Ting Huang et al. (2011) explored the electrochemical and electrochromic behaviors of ambipolar aromatic polyimides based on aniline derivatives. This research signifies the importance of aniline derivatives in developing materials with potential applications in electronic devices and smart windows Li-Ting Huang et al., 2011.
Antimicrobial Activity
O. M. Habib et al. (2013) synthesized novel quinazolinone derivatives by reacting a compound with primary aromatic amines, including aniline derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating the role of this compound derivatives in developing new antimicrobial agents O. M. Habib et al., 2013.
Corrosion Inhibition
Research on corrosion inhibition by F. Bentiss et al. (2009) investigated the performance of a compound on mild steel in hydrochloric acid medium, highlighting the potential use of aniline derivatives in corrosion control applications F. Bentiss et al., 2009.
Mechanism of Action
Target of Action
Anilines and their derivatives often interact with various enzymes and receptors in the body due to their aromatic ring structure .
Mode of Action
Anilines generally undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .
Biochemical Pathways
Without specific studies on “4-(aminomethyl)-N-(2-methoxyethyl)aniline”, it’s difficult to determine the exact biochemical pathways it affects. Anilines are known to be involved in various biochemical pathways due to their ability to donate and accept protons .
Pharmacokinetics
Anilines are generally well absorbed in the body, widely distributed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Anilines and their derivatives can cause various effects depending on their specific chemical structure and the cells they interact with .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-7-6-12-10-4-2-9(8-11)3-5-10/h2-5,12H,6-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVYAKOXVAWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261294 | |
Record name | 4-[(2-Methoxyethyl)amino]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-17-3 | |
Record name | 4-[(2-Methoxyethyl)amino]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Methoxyethyl)amino]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)-N-(2-methoxyethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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